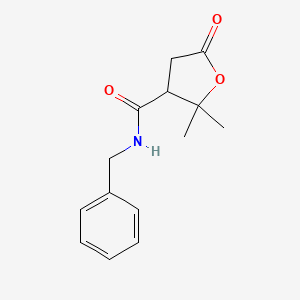
N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide, also known as DMF-DABCO, is a synthetic compound that has been used in various scientific research applications. This compound is of particular interest due to its potential use as a versatile building block for the synthesis of other compounds. In
Mecanismo De Acción
The mechanism of action of N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is not well understood. However, it is believed that it acts as a nucleophile in various chemical reactions. This compound has been found to be a good source of the iminium ion, which is an important intermediate in many chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to be non-toxic and non-carcinogenic. It has also been found to be stable under various conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has several advantages for lab experiments. It is easy to synthesize, and the yield of the reaction is high. The purity of the product can be easily achieved through simple purification techniques. This compound is also stable under various conditions, making it easy to store and transport.
However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its properties are not well understood. Its mechanism of action is not well understood, and its biochemical and physiological effects have not been extensively studied.
Direcciones Futuras
There are several future directions for the research on N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide. One direction is to study its mechanism of action and its biochemical and physiological effects. Another direction is to explore its potential as a versatile building block for the synthesis of other compounds. This compound could also be used in the development of novel antitumor agents. Further research is needed to fully understand the properties of this compound and its potential applications in various fields.
Conclusion
This compound is a synthetic compound that has been used in various scientific research applications. It is a versatile building block for the synthesis of other compounds and has potential applications in the development of novel antitumor agents. This compound is easy to synthesize, and the yield of the reaction is high. However, its properties are not well understood, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can be synthesized using a simple one-pot reaction between benzylamine, dimethyl acetal, and furan-2,3-dione. The reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) and is carried out under mild conditions. The yield of the reaction is high, and the purity of the product can be easily achieved through simple purification techniques.
Aplicaciones Científicas De Investigación
N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been used in various scientific research applications, including the synthesis of other compounds. It has been found to be a versatile building block for the synthesis of various heterocyclic compounds, including pyrimidines, pyrazoles, and pyridazines. This compound has also been used as a reagent in the synthesis of novel antitumor agents.
Propiedades
IUPAC Name |
N-benzyl-2,2-dimethyl-5-oxooxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2)11(8-12(16)18-14)13(17)15-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTNSJZYFPSBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![5-(1-azepanyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143346.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)

![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5143370.png)

![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)
![diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)

![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5143416.png)
